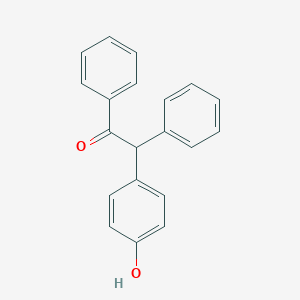
9-Ohn3Bz-erd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-Ohn3Bz-erd” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including azido, hydroxyl, and carboxylate groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of functional groups. Typical synthetic routes may include:
- Formation of the core structure through cyclization reactions.
- Introduction of hydroxyl groups via oxidation reactions.
- Attachment of the azidobenzoyl group through esterification or acylation reactions.
- Final purification using chromatographic techniques.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization reactions.
- Employment of catalysts to enhance reaction rates.
- Implementation of large-scale chromatographic purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its azido group.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The azido group can participate in click chemistry reactions, while the hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ohn3Bz-erd: Similar in structure but with different functional groups.
Other azido-containing compounds: Share the azido group, which is useful in click chemistry.
Hydroxyl-rich compounds: Similar reactivity due to the presence of multiple hydroxyl groups.
Eigenschaften
CAS-Nummer |
154504-97-9 |
|---|---|
Molekularformel |
C32H38N4O12 |
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
[3-[(4-azidobenzoyl)oxymethyl]-2,3,6,9,11,13,14-heptahydroxy-7,10-dimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C32H38N4O12/c1-16(2)29(43)23(47-21(38)19-6-5-13-34-19)30(44)24(3)14-28(42)25(29,4)32(30,45)31(48-28)22(39)26(40,11-12-27(24,31)41)15-46-20(37)17-7-9-18(10-8-17)35-36-33/h5-10,13,16,22-23,34,39-45H,11-12,14-15H2,1-4H3 |
InChI-Schlüssel |
RBRXGLGSRFGFHH-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(C5O)(COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)O4)O)C)O)C)O)OC(=O)C7=CC=CN7)O |
Kanonische SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(C5O)(COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)O4)O)C)O)C)O)OC(=O)C7=CC=CN7)O |
Synonyme |
9-hydroxy-21-(4-azidobenzoyloxy)-9-epiryanodine 9-OHN3Bz-ERD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




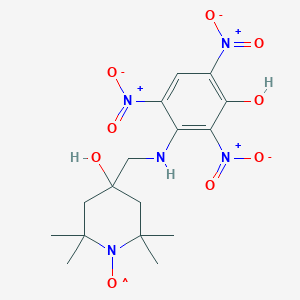
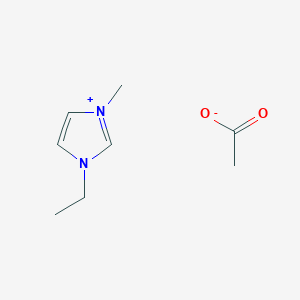
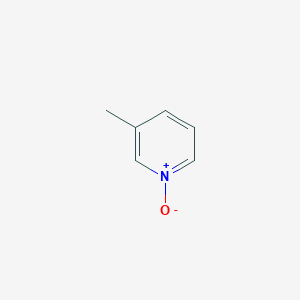


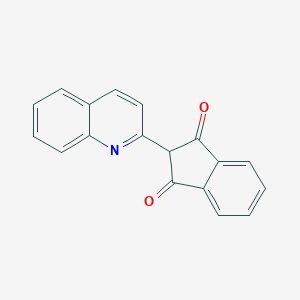
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)


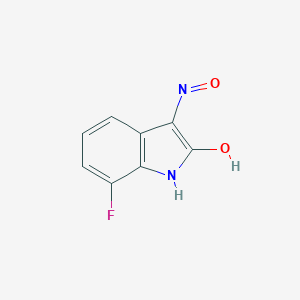
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
